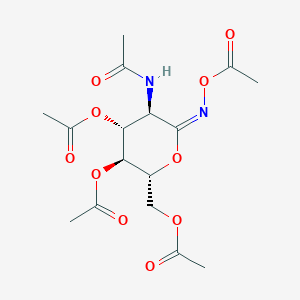

2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone 1,3,4,6-tetraacetate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone 1,3,4,6-tetraacetate, also known as this compound, is a useful research compound. Its molecular formula is C₁₆H₂₂N₂O₁₀ and its molecular weight is 402.35. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

It is known to be an intermediate in the synthesis of the glucosaminidase inhibitor pugnac . Glucosaminidases are enzymes that play a crucial role in the metabolism of carbohydrates, particularly in the degradation of glycosaminoglycans.

Mode of Action

Given its role as an intermediate in the synthesis of pugnac, it can be inferred that it may interact with glucosaminidases, potentially inhibiting their activity .

Biochemical Pathways

As a glucosaminidase inhibitor, it can be inferred that it may impact the metabolic pathways involving glycosaminoglycans .

Result of Action

Given its role as a glucosaminidase inhibitor, it can be inferred that it may impact the degradation of glycosaminoglycans, potentially affecting cellular processes that rely on these molecules .

生化分析

Biochemical Properties

2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone 1,3,4,6-tetraacetate plays a significant role in biochemical reactions, particularly as an inhibitor of enzymes such as O-linked β-N-acetylglucosaminidase (hOGA) and lysosomal hexosaminidases (hHexA and hHexB) . These enzymes are involved in the hydrolysis of glycosidic bonds in glycoproteins and glycolipids. The compound interacts with these enzymes by binding to their active sites, thereby inhibiting their activity and affecting the metabolism of glycoproteins and glycolipids .

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways by inhibiting the activity of hOGA, which is involved in the removal of O-GlcNAc modifications from proteins . This inhibition can lead to changes in gene expression and cellular metabolism, as O-GlcNAcylation is a key regulatory mechanism in cells. Additionally, the compound’s inhibition of hexosaminidases can impact the degradation of glycosaminoglycans and glycoproteins, further influencing cellular function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active sites of hOGA and hexosaminidases . The compound acts as a competitive inhibitor, mimicking the natural substrates of these enzymes and preventing their normal catalytic activity. This inhibition can lead to the accumulation of O-GlcNAc-modified proteins and altered cellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable when stored at -20°C, but its activity can degrade over extended periods . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in terms of enzyme inhibition and changes in glycoprotein metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits hOGA and hexosaminidases without causing significant toxicity . At higher doses, toxic effects such as cellular stress and apoptosis have been observed . These findings highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways related to glycoprotein and glycolipid metabolism . The compound interacts with enzymes such as hOGA and hexosaminidases, affecting the hydrolysis of glycosidic bonds and the turnover of glycoproteins and glycolipids . This interaction can lead to changes in metabolic flux and the levels of various metabolites in cells .

Transport and Distribution

Within cells, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its inhibitory effects on target enzymes . The compound’s distribution within tissues can also influence its overall efficacy and potential therapeutic applications .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with hOGA and hexosaminidases . The compound’s activity can be influenced by post-translational modifications and targeting signals that direct it to specific cellular compartments . This localization is crucial for its role in regulating glycoprotein and glycolipid metabolism .

生物活性

2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone 1,3,4,6-tetraacetate (CAS Number: 132152-77-3) is a synthetic compound that plays a significant role as an intermediate in the synthesis of PUGNAc, a known inhibitor of glucosaminidases. Its molecular formula is C16H22N2O10, with a molecular weight of 402.35 g/mol. This compound has attracted attention due to its potential biological activities, particularly in the inhibition of glycosidases and its implications in glycosaminoglycan metabolism.

- Molecular Formula : C16H22N2O10

- Molecular Weight : 402.35 g/mol

- SMILES Notation : CC(=O)N[C@@H]1C@@HC@HC@@HO/C/1=N/OC(=O)C

- InChI : InChI=1S/C16H22N2O10/c1-7(19)17-13-15(26-10(4)22)14(25-9(3)21)12(6-24-8(2)20)27-16(13)18-28-11(5)23/h12-15H,6H2,1-5H3,(H,17,19)/b18-16+/t12-,13-,14-,15-/m1/s1

The compound exhibits biological activity primarily through its role as an inhibitor of various glycosidases. Recent studies have demonstrated that it effectively inhibits human O-GlcNAcase (hOGA) and Hexosaminidase B (hHexB), enzymes involved in the metabolism of glycoproteins and glycolipids.

- Inhibition Studies :

- The compound showed potent nanomolar inhibition against both hOGA and hHexB with inhibition constants (K_i) as low as 27 nM for hOGA and 6.8 nM for hHexB .

- Inhibition was characterized as competitive, suggesting that the compound binds to the active site of these enzymes, preventing substrate access.

Effects on Cellular Metabolism

Research indicates that 2-acetamido analogs can significantly alter cellular metabolic pathways:

- Glycosaminoglycan Synthesis :

- In primary hepatocyte cultures, various analogs including this compound reduced the incorporation of D-[3H]glucosamine into glycosaminoglycans (GAGs), indicating an inhibitory effect on GAG synthesis .

- The compound's action resulted in smaller GAG chains (approximately 40 kDa compared to control chains of approximately 77 kDa), suggesting that it may lead to premature chain termination during GAG biosynthesis .

Study on Hepatocyte Cultures

A study evaluated the effects of this compound on hepatocytes by measuring the incorporation of labeled precursors into cellular glycoconjugates. The findings were as follows:

| Compound | D-[3H]glucosamine Incorporation | [35S]sulfate Incorporation | Total Protein Synthesis |

|---|---|---|---|

| Control | 100% | 100% | 100% |

| Compound (1 mM) | ~7% | No significant change | ~60% |

This data indicates a significant reduction in GAG synthesis while sparing total protein synthesis to some extent .

科学研究应用

Basic Information

- Molecular Formula: C16H22N2O10

- Molecular Weight: 402.35 g/mol

- CAS Number: 132152-77-3

- IUPAC Name: [(2R,3S,4R,5R,6E)-5-acetamido-3,4-diacetyloxy-6-acetyloxyiminooxan-2-yl]methyl acetate

Enzyme Inhibition Studies

One of the primary applications of 2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone 1,3,4,6-tetraacetate is as an inhibitor of glucosamidase enzymes. Glucosamidases play crucial roles in various biological processes, including glycoprotein metabolism and cell signaling. The compound serves as a potent inhibitor that can modulate these enzymatic activities for therapeutic purposes.

Glycoprotein Research

The compound is also utilized in glycoprotein research to study glycosylation patterns and their effects on protein function. By inhibiting specific enzymes involved in glycosylation, researchers can better understand the role of carbohydrates in biological systems and disease mechanisms.

Synthesis of Bioactive Compounds

As an intermediate in the synthesis of other bioactive compounds, this compound facilitates the development of new pharmaceuticals. Its unique chemical structure allows for modifications that can lead to novel therapeutics targeting various diseases.

Biochemical Assays

The compound is employed in biochemical assays to evaluate enzyme activity and substrate specificity. By using this compound as a substrate or inhibitor, researchers can gain insights into enzyme kinetics and mechanisms.

Case Study 1: Inhibition of Glucosamidase

A study published by Beer et al. (1990) demonstrated the effectiveness of this compound as an inhibitor of glucosamidase. The research highlighted its potential in therapeutic applications for diseases related to aberrant glycosylation patterns.

Case Study 2: Glycoprotein Metabolism

Horsch et al. (1991) explored the role of this compound in glycoprotein metabolism. Their findings indicated that inhibition of glucosamidases using this compound altered glycosylation profiles significantly, providing insights into the implications for cell signaling and disease progression.

属性

IUPAC Name |

[(2R,3S,4R,5R,6E)-5-acetamido-3,4-diacetyloxy-6-acetyloxyiminooxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O10/c1-7(19)17-13-15(26-10(4)22)14(25-9(3)21)12(6-24-8(2)20)27-16(13)18-28-11(5)23/h12-15H,6H2,1-5H3,(H,17,19)/b18-16+/t12-,13-,14-,15-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMNZTSIWBRXCQW-HFOXSZHISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1=NOC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]\1[C@H]([C@@H]([C@H](O/C1=N/OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。